molecular formula C13H15N3O3S B216265 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide

Katalognummer B216265
Molekulargewicht: 293.34 g/mol
InChI-Schlüssel: JLPNKILIQYWHCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide, also known as MET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.

Wirkmechanismus

The exact mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and pathways involved in inflammation and tumor growth. Additionally, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide has been shown to activate certain signaling pathways that promote cell survival and protect against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide can reduce inflammation and oxidative stress in various tissues, including the brain, liver, and lungs. Additionally, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide has been found to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death, in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. Additionally, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide. One area of interest is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide and its potential applications in the treatment of various diseases. Finally, investigations into the potential use of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide as a pesticide and its impact on the environment are also warranted.

Synthesemethoden

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide can be synthesized through a multistep process that involves the reaction of 2-phenoxypropanoic acid with thionyl chloride to form 2-phenoxypropanoyl chloride. The resulting compound is then reacted with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine in the presence of triethylamine to produce N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide.

Wissenschaftliche Forschungsanwendungen

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders. Additionally, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide has been investigated for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens.

Eigenschaften

Produktname

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide

Molekularformel

C13H15N3O3S

Molekulargewicht

293.34 g/mol

IUPAC-Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide

InChI

InChI=1S/C13H15N3O3S/c1-9(19-10-6-4-3-5-7-10)12(17)14-13-16-15-11(20-13)8-18-2/h3-7,9H,8H2,1-2H3,(H,14,16,17)

InChI-Schlüssel

JLPNKILIQYWHCQ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=NN=C(S1)COC)OC2=CC=CC=C2

Kanonische SMILES

CC(C(=O)NC1=NN=C(S1)COC)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.